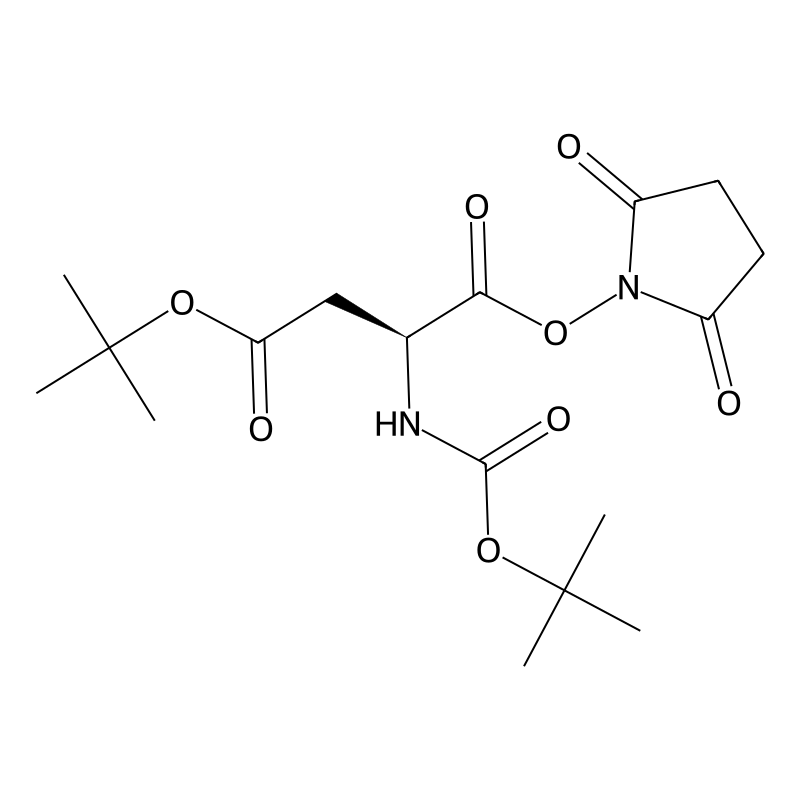

Boc-Asp(OtBu)-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Chain Elongation:

- Boc-Asp(OtBu)-OSu acts as a building block for incorporating L-aspartic acid into peptide chains. The tert-butyl (OtBu) group protects the side chain carboxylic acid of aspartic acid, while the Boc group safeguards the alpha-amino group.

- The succinimidyl ester (OSu) moiety facilitates amide bond formation with the free amino group of another amino acid or peptide fragment. This reaction is crucial for extending the peptide chain in a controlled manner.

Site-Specific Labeling of Biomolecules:

- Boc-Asp(OtBu)-OSu can be used to attach L-aspartic acid residues to biomolecules containing primary amines. The OSu group reacts selectively with these amines, forming stable amide bonds.

- This technique is useful for introducing fluorescent probes, affinity tags, or other functional groups onto proteins, antibodies, and other biomolecules.

Preparation of Aspartic Acid Derivatives:

- Boc-Asp(OtBu)-OSu can be a starting material for the synthesis of more complex aspartic acid derivatives. Researchers can manipulate the OtBu and Boc protecting groups to selectively modify the molecule's functionalities.

- This allows for the creation of aspartic acid-containing probes, drugs, or other bioactive molecules with desired properties.

Boc-Asp(OtBu)-OSu, also known as N-tert-butoxycarbonyl-L-aspartic acid 1-tert-butyl ester N-hydroxysuccinimide ester, is a compound frequently utilized in peptide synthesis. This compound serves as a protecting group for the amino group of aspartic acid, which is essential for forming peptide bonds while minimizing unwanted side reactions. Its stability and reactivity make it particularly valuable in synthesizing complex peptides and proteins .

Boc-Asp(OtBu)-OSu does not possess its own biological activity. Its mechanism of action lies in its ability to participate in peptide bond formation during chemical synthesis. The activated NHS ester group acts as an electrophile, readily reacting with the nucleophilic amine group of another amino acid or peptide chain. This reaction creates a new amide bond, extending the peptide chain by one amino acid residue.

- Substitution Reactions: The succinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, facilitating the formation of peptide bonds.

- Hydrolysis: In aqueous environments, Boc-Asp(OtBu)-OSu can hydrolyze to yield Boc-Asp(OtBu) and N-hydroxysuccinimide.

- Esterification: This compound can undergo esterification reactions, which are crucial for its application in peptide synthesis .

Boc-Asp(OtBu)-OSu plays a significant role in biochemical pathways related to peptide synthesis. It aids in forming peptide bonds, which are crucial links between amino acids in peptides and proteins. The compound has been shown to facilitate the successful incorporation of aspartic acid residues into peptide chains, thereby influencing the structure and function of synthesized peptides . Additionally, it has been used in studies involving the effects of peptides on biological processes such as oogenesis in certain insect species .

The synthesis of Boc-Asp(OtBu)-OSu typically involves two main steps:

- Esterification: Aspartic acid is reacted with tert-butanol in the presence of a catalyst to form N-tert-butoxycarbonyl-L-aspartic acid 1-tert-butyl ester.

- Activation: The resulting compound is then treated with N-hydroxysuccinimide and a coupling reagent like dicyclohexylcarbodiimide to yield Boc-Asp(OtBu)-OSu.

In industrial settings, these processes are adapted for larger-scale production, utilizing efficient mixing and purification techniques such as crystallization and chromatography .

Boc-Asp(OtBu)-OSu is predominantly used in peptide synthesis due to its ability to protect amino groups during reactions. Specific applications include:

- Peptide Bond Formation: It enables the formation of peptide bonds without unwanted side reactions.

- Synthesis of Complex Peptides: Its stability allows for the synthesis of intricate peptide structures necessary for various biological functions.

- Research

Studies involving Boc-Asp(OtBu)-OSu have demonstrated its utility in understanding biochemical interactions. For instance, it has been employed in synthesizing peptides that are radiolabeled for distribution studies in biological systems. Such studies have provided insights into the behavior of peptides within living organisms, including their effects on reproductive processes in insects .

Several compounds share structural similarities with Boc-Asp(OtBu)-OSu, each with unique characteristics:

| Compound Name | Description | Unique Features |

|---|---|---|

| Aspartic acid 1-tert-butyl ester | A simpler derivative lacking the N-hydroxysuccinimide moiety | Less reactive than Boc-Asp(OtBu)-OSu |

| Fluorenes methoxy carbonyl acyl butanimide | Used as a coupling agent in peptide synthesis | Often used for different protective strategies |

| Benzene methoxy carbonyl acyl butanimide | Another coupling agent similar to Boc-Asp(OtBu)-OSu | Varies in reactivity based on substituents |

| Aspartic acid 4-tert-butyl ester | Similar protective group but at a different position | Different steric effects due to positional change |

Boc-Asp(OtBu)-OSu stands out due to its combination of stability and reactivity, making it particularly suitable for complex peptide synthesis while minimizing side reactions .

Molecular Structure and Configuration

tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester represents a triply protected derivative of L-aspartic acid designed for peptide synthesis applications [1]. The compound features a complex molecular architecture incorporating three distinct protecting groups strategically positioned to mask reactive functionalities while maintaining synthetic accessibility [2]. The molecular framework consists of the central L-aspartic acid backbone with the α-amino group protected by a tert-butoxycarbonyl moiety, the β-carboxyl group protected as a tert-butyl ester, and the α-carboxyl group activated through N-hydroxysuccinimide esterification [1] [8].

The empirical formula C17H26N2O8 reflects the incorporation of these protective elements, with the molecular structure exhibiting a molecular weight of 386.40 atomic mass units [1] [2]. The compound maintains the stereochemical integrity of the parent L-aspartic acid through careful synthetic design, preserving the natural S-configuration at the α-carbon center [1]. The structural arrangement allows for selective deprotection strategies while providing enhanced stability during storage and handling [8].

Stereochemical Properties

The stereochemical characteristics of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester are fundamentally defined by the retention of the L-configuration at the α-carbon of the aspartic acid residue [1]. The compound maintains the S-absolute configuration, as indicated by the specific rotation values and stereochemical descriptors in its systematic nomenclature [1] [8]. The presence of the single chiral center at the α-carbon position ensures that the molecule exists as a single enantiomer rather than a racemic mixture [23].

The stereochemical integrity is preserved through the synthetic protocols employed in its preparation, which avoid conditions that might promote racemization [27]. The tert-butoxycarbonyl protecting group provides steric hindrance around the α-amino group, contributing to the overall stereochemical stability of the molecule [14]. The stereochemical purity is typically maintained at greater than 98 percent, as confirmed through analytical characterization methods [1] [8].

Structural Conformation and Geometry

The structural conformation of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester exhibits characteristics typical of protected amino acid derivatives with multiple bulky substituents [3]. The tert-butyl groups associated with both the Boc protecting group and the β-carboxyl ester contribute significant steric bulk to the molecular structure [24]. These bulky substituents influence the preferred conformational arrangements around the central aspartic acid framework [3].

The N-hydroxysuccinimide moiety adopts a planar five-membered ring structure that extends from the α-carboxyl carbon, providing additional conformational constraints [13]. The geometric arrangement around the α-carbon maintains tetrahedral geometry characteristic of sp3 hybridization [3]. The multiple protecting groups create a three-dimensional molecular architecture that affects both the chemical reactivity and physical properties of the compound [24].

Protecting Group Architecture

The protecting group strategy employed in tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester represents a sophisticated approach to amino acid protection for peptide synthesis [8] [27]. The three distinct protecting groups serve complementary functions: the tert-butoxycarbonyl group provides reversible protection of the α-amino functionality, the tert-butyl ester protects the β-carboxyl group, and the N-hydroxysuccinimide ester serves as an activating group for the α-carboxyl function [13] [14]. This orthogonal protection scheme allows for selective manipulation of individual functional groups under different reaction conditions [27].

The architectural design enables the compound to function as a versatile building block in solid-phase peptide synthesis protocols [8]. The protecting groups are selected based on their orthogonal deprotection mechanisms, ensuring that removal of one protecting group does not affect the others [27]. This design principle is fundamental to the successful application of the compound in complex peptide synthesis sequences .

Boc Protection of α-Amino Group

The tert-butoxycarbonyl protection of the α-amino group represents a well-established strategy in amino acid chemistry [14]. The Boc group is introduced through reaction with di-tert-butyl dicarbonate under basic conditions, forming a stable carbamate linkage [14]. This protecting group exhibits excellent stability under basic and neutral conditions while remaining labile to acidic treatment [14]. The mechanism of Boc protection involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the dicarbonate reagent [14].

The Boc protecting group provides several advantages including ease of introduction, stability during storage, and clean removal under mild acidic conditions [14]. Deprotection typically employs trifluoroacetic acid in dichloromethane, leading to formation of the tert-butyl cation and subsequent decarboxylation to regenerate the free amino group [14]. The protecting group exhibits high stability toward nucleophiles and bases, making it compatible with a wide range of synthetic transformations [14].

tert-Butyl Protection of β-Carboxyl Group

The tert-butyl ester protection of the β-carboxyl group provides robust protection against nucleophilic attack while maintaining compatibility with the overall protecting group strategy [12] [16]. The tert-butyl ester is formed through direct esterification of the carboxylic acid with tert-butanol under acidic conditions or through alternative methods employing specialized reagents [12] [16]. The steric bulk of the tert-butyl group provides exceptional stability against basic hydrolysis and nucleophilic displacement reactions [12].

The tert-butyl protecting group exhibits excellent stability under the conditions required for peptide coupling reactions, including exposure to bases such as diisopropylethylamine and coupling reagents [12]. Removal of the tert-butyl ester typically requires acidic conditions similar to those used for Boc deprotection, often employing trifluoroacetic acid [16]. The mechanism involves protonation of the ester oxygen followed by elimination of the tert-butyl cation and formation of the free carboxylic acid [16].

N-Hydroxysuccinimide Activation of α-Carboxyl Group

The N-hydroxysuccinimide activation of the α-carboxyl group transforms the carboxylic acid into a highly reactive acylating agent suitable for amide bond formation [13]. The activation process involves coupling of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling reagent [13]. The resulting succinimidyl ester exhibits enhanced electrophilicity compared to the parent carboxylic acid, facilitating efficient coupling with amino nucleophiles [13].

The N-hydroxysuccinimide ester provides several advantages including improved coupling efficiency, reduced racemization during coupling reactions, and compatibility with both solution-phase and solid-phase synthesis protocols [13]. The activated ester remains stable under anhydrous conditions but reacts readily with primary and secondary amines to form amide bonds [13] [28]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the activated ester, followed by elimination of N-hydroxysuccinimide as the leaving group [13].

Physicochemical Properties

The physicochemical properties of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester reflect the combined influence of the protecting groups and the underlying amino acid structure [1] [2]. These properties are crucial for determining storage conditions, handling procedures, and synthetic applications [21] [22]. The compound exhibits characteristics typical of protected amino acid derivatives, including moderate molecular weight, defined thermal behavior, and specific solubility patterns [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 386.40 g/mol | [1] |

| Empirical Formula | C17H26N2O8 | [1] |

| Melting Point | 98-102°C | [1] [2] |

| Optical Rotation | [α]20/D -27±1° (c=1% in dioxane) | [1] |

| Density | 1.25±0.1 g/cm³ (predicted) | [2] |

| Storage Temperature | -20°C | [1] [5] |

Molecular Weight and Empirical Formula

The molecular weight of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester is precisely determined as 386.40 atomic mass units [1] [2]. This value reflects the contributions from the parent L-aspartic acid residue and the three protecting groups incorporated into the molecular structure [1]. The empirical formula C17H26N2O8 indicates the presence of seventeen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and eight oxygen atoms [1] [2].

The molecular composition demonstrates the significant increase in molecular weight resulting from the incorporation of the protecting groups compared to the parent amino acid [1]. The formula reflects the stoichiometric contributions of each structural component: the aspartic acid backbone, the tert-butoxycarbonyl group, the tert-butyl ester, and the N-hydroxysuccinimide moiety [1] [2]. The molecular weight determination is consistent across multiple analytical methods and commercial sources [1] [2] [5].

Melting Point and Thermal Behavior

The melting point of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester is consistently reported within the range of 98-102°C [1] [2] [18]. This thermal behavior reflects the crystalline nature of the compound and the intermolecular interactions present in the solid state [1] [2]. The relatively sharp melting point range indicates good chemical purity and structural homogeneity [23].

The thermal stability of the compound under standard storage conditions contributes to its utility as a synthetic reagent [1] [5]. The melting point determination serves as a key parameter for quality control and identity confirmation [2] [23]. The thermal behavior is influenced by the presence of the multiple protecting groups, which affect both the crystal packing and the intermolecular hydrogen bonding patterns [2].

Solubility Profile in Various Solvents

The solubility characteristics of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester are determined by the combined effects of the protecting groups and the underlying amino acid structure [5] [22]. The compound exhibits good solubility in dimethyl sulfoxide, reflecting the polar nature of the protected amino acid [5] [22]. The presence of multiple ester and amide functionalities contributes to the overall solubility profile [5].

The solubility in organic solvents such as dimethylformamide and dichloromethane makes the compound suitable for solution-phase synthetic applications [2] [5]. The limited solubility in water reflects the hydrophobic character imparted by the tert-butyl protecting groups [5]. The solubility profile is optimized for peptide synthesis applications where organic solvents are typically employed [8] [22].

Optical Rotation and Chirality

The optical rotation of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester provides definitive evidence of its chiral nature and stereochemical purity [1] [8]. The specific rotation value of [α]20/D -27±1° measured in dioxane solution confirms the retention of the L-configuration of the parent aspartic acid [1]. Alternative measurements in dimethylformamide yield slightly different values, reflecting solvent-dependent effects on the optical rotation [8].

The negative optical rotation is consistent with the L-stereochemistry and provides a reliable method for assessing stereochemical integrity [1] [8]. The magnitude of the optical rotation reflects both the inherent chirality of the aspartic acid residue and the influence of the protecting groups on the overall molecular conformation [1]. The optical rotation serves as a quality control parameter for commercial preparations of the compound [1] [8].

Spectroscopic Characterization

The spectroscopic characterization of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester employs multiple analytical techniques to confirm structural identity and purity [1] [18] [19]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior [18] [32]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the protecting groups [3] [17]. Infrared spectroscopy reveals the presence of characteristic functional groups and their vibrational modes [26] [33].

The comprehensive spectroscopic analysis enables unambiguous identification of the compound and assessment of its purity [1] [18]. The spectroscopic data serve as reference standards for quality control and structural confirmation [18] [19]. The multiple analytical techniques provide complementary information about different aspects of the molecular structure [26] [32].

NMR Spectroscopy Analysis

The nuclear magnetic resonance spectroscopic analysis of tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester reveals characteristic chemical shift patterns for the various structural components [18] [32]. Proton NMR spectroscopy shows distinct signals for the tert-butyl groups associated with both the Boc protecting group and the β-carboxyl ester [18]. The predicted proton NMR spectrum in deuterated chloroform exhibits signals at approximately 5.63 ppm for the α-proton, 1.47 ppm for the Boc tert-butyl group, and 1.45 ppm for the β-ester tert-butyl group [18].